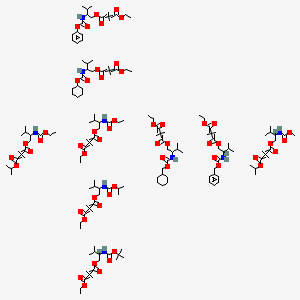
Calcium caseinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium caseinate is a milk-derived protein that is produced from casein, the primary protein found in milk. It is commonly used in the food industry as a nutritional supplement and food additive due to its high protein content and functional properties. This compound is known for its ability to improve the texture and stability of food products, making it a valuable ingredient in various applications .
Preparation Methods
Calcium caseinate is typically produced by adding an alkali, such as calcium hydroxide, to acid casein. The process involves the following steps :
Acid Precipitation: Skim milk is acidified to precipitate casein.
Neutralization: The acid casein is then neutralized with calcium hydroxide to form this compound.
Drying: The resulting this compound is dried to obtain a powder form.
Industrial production methods often involve spray drying or roller drying to produce this compound in a form that is easy to handle and incorporate into food products .
Chemical Reactions Analysis
Calcium caseinate undergoes various chemical reactions, including:
pH Sensitivity: It is stable at a pH above 5.7 but becomes insoluble at neutral or acidic pH levels.
Heat Sensitivity: This compound can withstand temperatures up to 140°C, but its properties are influenced by heat as low as 50°C.
Common reagents used in these reactions include calcium hydroxide for neutralization and various acids for precipitation. The major products formed include this compound and its hydrated forms.
Scientific Research Applications
Calcium caseinate has a wide range of scientific research applications, including :
Food Industry: Used as an emulsifier, thickener, and stabilizer in various food products.
Nutritional Supplements: Provides a slow-digesting protein source for athletes and bodybuilders.
Pharmaceuticals: Used as a carrier for biologically active agents and in drug delivery systems.
Biomedical Research: Studied for its potential in encapsulating health-related substances and improving the bioavailability of nutrients.
Mechanism of Action
The mechanism of action of calcium caseinate involves its ability to form stable complexes with calcium ions, reducing electrostatic repulsion and inducing net attraction between casein molecules . This leads to the formation of covalent bonds and hydrophobic regions, which contribute to its functional properties in food and pharmaceutical applications .
Comparison with Similar Compounds
Calcium caseinate is one of several caseinates, which include sodium caseinate, potassium caseinate, and ammonium caseinate . Compared to these compounds, this compound is less soluble in water but provides higher calcium content, making it a preferred choice for applications requiring calcium enrichment . Sodium caseinate, on the other hand, is more water-soluble and is often used for its superior emulsifying properties .
Conclusion
This compound is a versatile compound with significant applications in the food, pharmaceutical, and biomedical industries. Its unique properties, such as high protein content and ability to form stable complexes, make it a valuable ingredient in various products. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.
Properties
CAS No. |
9005-43-0 |
|---|---|
Molecular Formula |
Y43 |
Molecular Weight |
3822.951 g/mol |
IUPAC Name |
yttrium |
InChI |
InChI=1S/43Y |
InChI Key |
XHNWPXNQNBLSAW-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide](/img/structure/B13398103.png)
![Schizantherin E; 5,6,7,8-Tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate Stereoisomer](/img/structure/B13398110.png)


![N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B13398139.png)
![6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B13398142.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13398147.png)
![2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13398154.png)
![N2-[(4-Methylphenyl)sulfonyl]-L-arginine](/img/structure/B13398165.png)
![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)
![2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid](/img/structure/B13398183.png)

![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)
